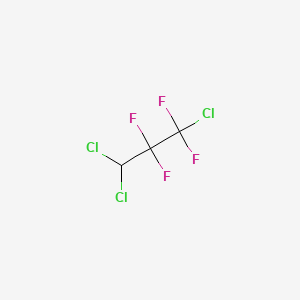

1,3,3-Trichloro-1,1,2,2-tetrafluoropropane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trichloro-1,1,2,2-tetrafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl3F4/c4-1(5)2(7,8)3(6,9)10/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNLOOSSVHRIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)F)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl3F4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075032 | |

| Record name | 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.39 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-54-8 | |

| Record name | 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 224 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,3-trichloro-1,1,2,2-tetrafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Atmospheric Lifetime and Ozone Depletion Potential of 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane (HCFC-224ca)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the atmospheric lifetime and ozone depletion potential (ODP) of 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane, an isomer of the hydrochlorofluorocarbon (HCFC) designated as HCFC-224ca. As the scientific community continues to evaluate the environmental impact of chemical compounds, a thorough understanding of their atmospheric behavior is paramount. This document delves into the fundamental principles governing the atmospheric persistence and ozone-depleting capabilities of HCFC-224ca. It outlines the experimental and computational methodologies employed to determine these critical parameters, offering insights into the underlying scientific rationale. Quantitative data are presented in a clear, tabular format, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in related fields.

Introduction to 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane (HCFC-224ca)

1,3,3-Trichloro-1,1,2,2-tetrafluoropropane, with the chemical formula C₃HCl₃F₄, is a hydrochlorofluorocarbon (HCFC) and a member of the HCFC-224 isomer group.[1] HCFCs are a class of compounds that were developed as transitional replacements for chlorofluorocarbons (CFCs), which were found to be major contributors to the depletion of the stratospheric ozone layer.[2] While HCFCs are generally less detrimental to the ozone layer than CFCs due to their shorter atmospheric lifetimes, they still contain chlorine and thus possess a degree of ozone-depleting potential.[2][3] Consequently, the production and use of HCFCs are being phased out under the Montreal Protocol on Substances that Deplete the Ozone Layer. A precise understanding of the atmospheric lifetime and ODP of individual HCFC isomers like HCFC-224ca is crucial for accurate environmental impact assessments and for informing regulatory decisions.

Fundamental Concepts: Atmospheric Lifetime and Ozone Depletion Potential

Atmospheric Lifetime (τ)

The atmospheric lifetime of a chemical compound is a measure of the average time it remains in the atmosphere before being removed by chemical reactions or physical processes. It is a critical parameter as it directly influences a substance's potential to contribute to stratospheric ozone depletion and global warming. The overall atmospheric lifetime (τ_atm) is determined by the sum of the removal rates in the troposphere and the stratosphere.

For HCFCs like HCFC-224ca, the primary removal mechanism in the troposphere is reaction with the hydroxyl radical (•OH), a highly reactive species often referred to as the "detergent" of the atmosphere. The tropospheric lifetime (τ_tropo) is inversely proportional to the rate constant of the reaction with •OH.

In the stratosphere, removal can occur through reaction with •OH and photolysis by short-wavelength ultraviolet (UV) radiation. The stratospheric lifetime (τ_strat) is therefore dependent on the compound's UV absorption cross-section and the solar actinic flux at different altitudes.

Ozone Depletion Potential (ODP)

The Ozone Depletion Potential (ODP) is a relative measure of the potential of a chemical to cause ozone depletion.[4][5] It is defined as the ratio of the global loss of ozone due to the emission of a particular substance compared to the global loss of ozone due to the emission of the same mass of trichlorofluoromethane (CFC-11), which is assigned a reference ODP of 1.0.[4][5] The ODP of a substance is influenced by several factors, including its atmospheric lifetime, the number of chlorine or bromine atoms in the molecule, and the efficiency of the ozone-destroying catalytic cycles involving these halogens in the stratosphere.

Determination of Atmospheric Lifetime and ODP for HCFC-224ca

The atmospheric lifetime and ODP of HCFC-224ca have been determined through a combination of laboratory experiments and atmospheric modeling. A 2018 study by Papanastasiou and colleagues provides key data for this compound.[1]

| Parameter | Value | Source |

| Chemical Formula | CHCl₂CF₂CClF₂ | [1] |

| CAS Number | 422-54-8 | [1] |

| Global Atmospheric Lifetime (τ_atm) | 1.79 years | [1] |

| Tropospheric Atmospheric Lifetime (τ_tropo) | 1.92 years | [1] |

| Stratospheric Atmospheric Lifetime (τ_strat) | 27.5 years | [1] |

| Ozone Depletion Potential (ODP) | 0.028 | [1] |

Experimental Protocol for Determining Tropospheric Lifetime

The tropospheric lifetime of HCFC-224ca is primarily dictated by its reaction with the hydroxyl radical. The rate constant for this reaction is determined experimentally, typically using techniques such as laser flash photolysis or relative rate methods in a smog chamber.

Step-by-Step Methodology (Relative Rate Method):

-

Chamber Setup: A temperature-controlled reaction chamber (smog chamber) is filled with purified air or a buffer gas (e.g., N₂ or Ar).

-

Introduction of Reactants: Known concentrations of HCFC-224ca and a reference compound with a well-established OH reaction rate constant are introduced into the chamber.

-

OH Radical Generation: OH radicals are generated within the chamber, commonly through the photolysis of a precursor such as methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂) using UV lamps.

-

Concentration Monitoring: The concentrations of HCFC-224ca and the reference compound are monitored over time using techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.

-

Data Analysis: The relative rates of disappearance of HCFC-224ca and the reference compound are used to calculate the rate constant for the reaction of OH with HCFC-224ca. The relationship is given by:

ln([HCFC-224ca]_t / [HCFC-224ca]_0) = (k_HCFC-224ca / k_ref) * ln([Ref]_t / [Ref]_0)

where:

-

[HCFC-224ca]_t and [Ref]_t are the concentrations at time t.

-

[HCFC-224ca]_0 and [Ref]_0 are the initial concentrations.

-

k_HCFC-224ca and k_ref are the rate constants for the reaction with OH.

-

-

Tropospheric Lifetime Calculation: The tropospheric lifetime is then calculated by scaling the rate constant to the globally averaged OH concentration in the troposphere.

Determination of Stratospheric Lifetime

The stratospheric lifetime is influenced by both reaction with OH radicals and UV photolysis. The contribution of photolysis is determined by measuring the UV absorption cross-section of the molecule in the laboratory. This involves passing UV light of varying wavelengths through a sample of the gas and measuring the amount of light absorbed. The stratospheric lifetime due to photolysis is then calculated by integrating the absorption cross-section, the solar actinic flux, and the quantum yield for dissociation over the relevant UV wavelengths in the stratosphere.

Computational Workflow for ODP Calculation

The ODP of HCFC-224ca is calculated using complex two-dimensional (2D) or three-dimensional (3D) atmospheric chemistry-transport models.[6] These models simulate the transport and chemical transformation of the substance in the atmosphere.

Logical Workflow for ODP Calculation:

-

Model Input: The model requires several key inputs:

-

The atmospheric lifetime of HCFC-224ca.

-

The number of chlorine atoms per molecule (in this case, three).

-

The molecular weight of HCFC-224ca.

-

The rate of emission of the substance into the model atmosphere.

-

-

Atmospheric Simulation: The model simulates the release of a pulse of HCFC-224ca and tracks its distribution and chemical breakdown in the troposphere and stratosphere over time.

-

Ozone Depletion Calculation: The model calculates the resulting change in the global total ozone column due to the release of chlorine from the degradation of HCFC-224ca.

-

Reference Simulation: A parallel simulation is run for the release of the same mass of CFC-11.

-

ODP Calculation: The ODP is calculated as the ratio of the integrated ozone depletion caused by HCFC-224ca to the integrated ozone depletion caused by CFC-11 over their respective atmospheric lifetimes.

Visualizing Atmospheric Processes

Atmospheric Degradation Pathway of HCFC-224ca

The primary atmospheric degradation of HCFC-224ca is initiated by the abstraction of its hydrogen atom by a hydroxyl radical. This initial reaction leads to the formation of a haloalkyl radical, which then undergoes a series of reactions with oxygen and other atmospheric species, ultimately leading to the release of chlorine atoms that can catalytically destroy ozone.

Caption: Atmospheric degradation pathway of HCFC-224ca.

Workflow for Ozone Depletion Potential (ODP) Calculation

The calculation of ODP is a multi-step process that relies on both experimental data and sophisticated atmospheric modeling.

Caption: Workflow for calculating the Ozone Depletion Potential.

Conclusion

The atmospheric lifetime and ozone depletion potential of 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane (HCFC-224ca) have been established through rigorous scientific investigation, combining laboratory measurements with advanced atmospheric modeling. With a global atmospheric lifetime of 1.79 years and an ODP of 0.028, HCFC-224ca has a significantly lower impact on the ozone layer compared to CFC-11. However, as a chlorine-containing substance, its production and use are subject to the phase-out schedule of the Montreal Protocol. This technical guide has provided a detailed overview of the scientific principles and methodologies that underpin our understanding of the environmental fate of HCFC-224ca, offering a valuable resource for the scientific and industrial communities.

References

- Papanastasiou, D. K., et al. (2018). Global Atmospheric Lifetime and Ozone Depletion Potential of HCFC-224ca. [Source for the data is a data compilation which cites this study, direct link to the original study is not available through the provided search tools].

-

The Training Center. (n.d.). Understanding Refrigerant Types. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023). FY 2022-2026 OAR Data Quality Record for Goal 4, Objective 4.1. Retrieved from [Link]

-

MDPI. (2014). Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca. Retrieved from [Link]

-

Tecniche Nuove. (n.d.). Ozone Depleting Potential (ODP) of Refrigerants: Which Particular Values are Used?. Retrieved from [Link]

-

Patten, K. O., & Wuebbles, D. J. (2010). Atmospheric lifetimes and Ozone Depletion Potentials of trans-1-chloro-3,3,3-trifluoropropylene and trans-1,2-dichloroethylene in a three-dimensional model. Atmospheric Chemistry and Physics, 10(22), 10867–10874. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Ozone-Depleting Substances. Retrieved from [Link]

-

University of York. (n.d.). HCFC-224ca Data Sheet. Retrieved from [Link]

Sources

- 1. csl.noaa.gov [csl.noaa.gov]

- 2. ACP - Estimation of the atmospheric hydroxyl radical oxidative capacity using multiple hydrofluorocarbons (HFCs) [acp.copernicus.org]

- 3. ACP - Atmospheric lifetimes and Ozone Depletion Potentials of trans-1-chloro-3,3,3-trifluoropropylene and trans-1,2-dichloroethylene in a three-dimensional model [acp.copernicus.org]

- 4. Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca | MDPI [mdpi.com]

- 5. static.tecnichenuove.it [static.tecnichenuove.it]

- 6. Three-dimensional modeling of HCFC-123 in the atmosphere: assessing its potential environmental impacts and rationale for continued use - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on the synthesis of hydrochlorofluoropropanes

An In-depth Technical Guide to the Synthesis of Hydrochlorofluoropropanes

Introduction: The Evolving Landscape of Fluorinated Propanes

Hydrochlorofluoropropanes (HCFPs) and their unsaturated derivatives, hydrochlorofluoroolefins (HCFOs), represent a critical class of compounds in the ongoing transition towards environmentally sustainable materials. Historically, chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) were ubiquitous as refrigerants, blowing agents, and solvents. However, their significant ozone depletion potential (ODP) and high global warming potential (GWP) necessitated their phase-out under the Montreal Protocol. This shift catalyzed extensive research into fourth-generation alternatives, primarily hydrofluoroolefins (HFOs).

HCFPs and HCFOs, such as 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) and 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), have emerged as pivotal intermediates in the synthesis of key HFOs like HFO-1234yf and HFO-1234ze.[1][2] Furthermore, compounds like HCFO-1233zd(E) are themselves valuable as low-GWP refrigerants, blowing agents, and solvents due to their near-zero ODP and low GWP.[3][4]

This guide provides an in-depth exploration of the core synthetic strategies for producing hydrochlorofluoropropanes. We will move beyond simple procedural lists to dissect the underlying chemical principles, the rationale for catalyst and precursor selection, and the process parameters that govern reaction efficiency, selectivity, and yield. The methodologies described herein are grounded in established industrial practices and patent literature, offering a robust framework for researchers, chemists, and drug development professionals.

Core Synthetic Strategies: A Mechanistic Overview

The industrial production of HCFPs and their olefin derivatives primarily relies on two interconnected strategies: the fluorination of polychlorinated propanes or propenes and the subsequent dehydrohalogenation of the resulting saturated intermediates. The choice of the initial chlorinated precursor is the most critical decision, as it fundamentally dictates the isomeric structure of the final product.

Caption: Overview of primary synthetic pathways to key HCFOs.

PART 1: Fluorination of Chlorinated Precursors

The cornerstone of HCFC synthesis is the substitution of chlorine atoms with fluorine via reaction with anhydrous hydrogen fluoride (HF). This halogen exchange (Halex) reaction can be performed in either the liquid or vapor phase, with the choice depending on factors like desired throughput, thermal management, and catalyst lifecycle.

1.1 Vapor-Phase Catalytic Fluorination

Vapor-phase fluorination is a prominent industrial method, prized for its suitability for continuous operation and high throughput.[3] In this process, the chlorinated precursor and HF are vaporized, preheated, and then passed over a fixed-bed of a solid fluorination catalyst.

Causality of Catalyst Choice: The efficacy of this process hinges on the catalyst. Chromium-based catalysts, particularly fluorinated chromium oxide (Cr₂O₃), are widely used.[3] Their function is to facilitate the halogen exchange by providing active sites that weaken the C-Cl bond and enable nucleophilic attack by fluoride from HF. The catalyst is typically "pre-fluorinated" or activated with HF before use to generate the active chromium oxyfluoride species on its surface. The reaction temperature is a critical parameter, generally maintained between 200°C and 450°C.[3] Lower temperatures may lead to incomplete conversion, while excessively high temperatures can cause coking, catalyst deactivation, and the formation of unwanted byproducts through decomposition.

Key Precursors and Their Products:

-

Synthesis of HCFO-1233zd from 1,1,1,3,3-Pentachloropropane (HCC-240fa): This is a well-documented pathway for producing 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd), a compound with applications as a low-GWP refrigerant and blowing agent.[3][5] The reaction proceeds through a sequence of fluorination and dehydrochlorination steps. The use of pure HCC-240fa is crucial to avoid the formation of the toxic isomer HCFO-1233xf.[6]

-

Synthesis of HCFO-1233xf from 1,1,2,3-Tetrachloropropene (HCC-1230xa) or 1,1,1,2,3-Pentachloropropane (HCC-240db): HCFO-1233xf is a key intermediate for producing the refrigerant HFO-1234yf.[1][2] It is synthesized by the vapor-phase fluorination of precursors like HCC-1230xa or HCC-240db.[1][7] The reaction can produce a mixture of products, necessitating downstream purification. To mitigate rapid catalyst deterioration, stabilizers such as di-isopropyl amine may be introduced into the feed stream.[1]

1.2 Liquid-Phase Fluorination

Liquid-phase fluorination offers an alternative that can sometimes be operated under milder conditions (e.g., lower temperatures) and can prevent the formation of certain impurities.[6]

Causality of Catalyst Choice: This method typically employs a soluble Lewis acid catalyst. Halogenated antimony catalysts (e.g., SbCl₅, SbF₃) are classic choices for this "Swarts-type" fluorination.[2][8] The antimony pentachloride acts as a powerful Lewis acid, abstracting a chloride from the organic substrate and facilitating the transfer of fluoride from HF or SbF₃. However, these catalysts can be difficult to handle and can lead to reactor corrosion and waste treatment challenges, making them less suitable for some large-scale industrial processes.[7] In some cases, the reaction can be performed under catalyst-free conditions in the liquid phase, though this may require more forcing conditions.[2]

| Parameter | Vapor-Phase Fluorination | Liquid-Phase Fluorination |

| Catalyst | Solid, often fluorinated Cr₂O₃[3] | Lewis Acid, e.g., SbCl₅, SbF₃[2] |

| Temperature | 200 - 450 °C[3] | 30 - 180 °C[9] |

| Pressure | 0.15 - 7 atm[3] | Can be higher to maintain liquid phase |

| Operation | Continuous, high throughput | Often batch or semi-batch |

| Advantages | High throughput, established process | Milder conditions, can improve selectivity[6] |

| Disadvantages | Catalyst deactivation, potential for coking | Catalyst handling, corrosion, waste disposal[7] |

| Table 1: Comparison of Vapor-Phase and Liquid-Phase Fluorination Conditions. |

PART 2: Dehydrohalogenation Reactions

Following fluorination, the resulting saturated hydrochlorofluoropropane often needs to be converted to the desired unsaturated olefin (HCFO). This is achieved through a dehydrohalogenation reaction, which involves the elimination of a hydrogen halide (typically HCl).

This elimination can be performed in two primary ways:

-

Caustic Dehydrochlorination (Liquid Phase): The saturated HCFC is mixed with an aqueous solution of a strong base, such as an alkali metal hydroxide (e.g., NaOH, KOH).[10] This reaction is typically performed at a relatively low temperature and can result in very high yields of the desired olefin. The choice of a phase-transfer catalyst can sometimes be employed to enhance the reaction rate between the organic HCFC and the aqueous caustic phase.

-

Catalytic Dehydrochlorination (Vapor Phase): The HCFC is passed over a catalyst at elevated temperatures to induce the elimination of HCl.[11] This method is suitable for continuous processes. The same catalysts used for fluorination, like fluorinated chromium oxide or aluminum fluoride, can also catalyze this reaction under the right conditions.[9] This means that dehydrochlorination can sometimes occur in-situ within the fluorination reactor itself, leading to a mixture of saturated and unsaturated products.[5]

Caption: Generalized workflow for continuous vapor-phase HCFO synthesis.

PART 3: Experimental Protocols

The following protocols are illustrative examples based on methodologies described in the literature. They are intended for trained professionals in a controlled laboratory or industrial setting. All necessary safety precautions for handling corrosive materials like HF and chlorinated hydrocarbons must be strictly followed.

Protocol 1: Vapor-Phase Synthesis of HCFO-1233zd[3]

Objective: To synthesize 1-chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd) from 1,1,1,3,3-pentachloropropane (HCC-240fa).

Materials & Equipment:

-

Reactants: 1,1,1,3,3-Pentachloropropane (HCC-240fa, >99.5% purity), Anhydrous Hydrogen Fluoride (HF).

-

Catalyst: Fluorinated chromium oxide (Cr₂O₃).

-

Equipment: Gas-phase fixed-bed reactor (Inconel or Hastelloy), reactant preheater, mass flow controllers for HF, liquid pump for HCC-240fa, furnace, temperature and pressure control systems, downstream acid scrubbing system (water and/or caustic scrubbers), condenser, and product collection vessel.

Procedure:

-

Catalyst Activation: Pack the fixed-bed reactor with the Cr₂O₃ catalyst. Heat the reactor to 250-350°C under a flow of nitrogen to dry the catalyst. Introduce a stream of anhydrous HF to activate (fluorinate) the catalyst until the HF concentration at the outlet stabilizes.

-

Reaction Initiation: Set the reactor temperature to the desired setpoint (e.g., 275-375°C) and pressure (e.g., 0.5-5 atm).

-

Reactant Feed: Using the liquid pump and mass flow controller, introduce the HCC-240fa and HF streams into the preheater/vaporizer at a predetermined molar ratio (e.g., HF:HCC-240fa ratio of 5:1 to 20:1).

-

Reaction: The vaporized reactant mixture flows through the catalyst bed where fluorination and dehydrochlorination occur.

-

Effluent Treatment: The gaseous effluent from the reactor, containing the product (HCFO-1233zd), byproducts, unreacted HF, and HCl, is passed through the scrubbing system to remove the acidic gases. A water scrubber removes the bulk of HCl, and a subsequent caustic scrubber can neutralize any remaining acid traces.

-

Product Collection: The acid-free organic stream is then passed through a condenser and collected in a cooled vessel.

-

Analysis and Purification: The crude product is analyzed by Gas Chromatography (GC) to determine conversion and selectivity. The final product is purified by distillation to separate the desired HCFO-1233zd isomers from any unreacted starting material or byproducts.

Protocol 2: Liquid-Phase Dehydrochlorination of 2,3-dichloro-1,1,1-trifluoropropane (HCFC-243db)[10]

Objective: To synthesize 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) from a fluorinated alkane precursor.

Materials & Equipment:

-

Reactants: A fluorine-containing alkane of the formula CF₃CHClCH₂X where X is a halogen (e.g., HCFC-243db where X=Cl), aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution.

-

Catalyst (Optional): A phase-transfer catalyst.

-

Equipment: Jacketed glass reactor with a reflux condenser, mechanical stirrer, temperature probe, and addition funnel.

Procedure:

-

Reactor Setup: Charge the reactor with the aqueous metal hydroxide solution.

-

Reactant Addition: Begin stirring and bring the solution to the desired reaction temperature (e.g., 40-80°C).

-

Reaction: Slowly add the liquid HCFC-243db to the stirred caustic solution via the addition funnel. The dehydrohalogenation reaction will begin, producing HCFO-1233xf.

-

Product Separation: The product, HCFO-1233xf, is typically volatile and will exit the reactor as a gas along with water vapor. The overhead stream is passed through a condenser.

-

Collection and Drying: The condensed product will phase-separate from the water. The organic layer is collected and dried using a suitable drying agent (e.g., anhydrous calcium chloride).

-

Purification: The crude, dried product can be further purified by distillation if necessary. According to the literature, this method can achieve a very high yield at relatively low reaction temperatures.[10]

Conclusion and Future Outlook

The synthesis of hydrochlorofluoropropanes is a mature yet evolving field, driven by the relentless pursuit of high-performance, environmentally benign chemicals. The dominant synthetic routes—vapor-phase catalytic fluorination and subsequent dehydrohalogenation—offer robust and scalable platforms for producing key HCFO intermediates and final products. The causality behind process design is clear: precursor structure dictates the final isomer, while catalyst choice and reaction conditions (temperature, pressure, phase) are manipulated to maximize conversion, selectivity, and operational efficiency.

Future advancements will likely focus on several key areas:

-

Catalyst Development: Creating more robust, selective, and lower-cost catalysts that are resistant to deactivation and operate at lower temperatures will be a primary goal.

-

Process Intensification: The integration of reaction and separation steps, such as through reactive distillation, can simplify manufacturing processes, reduce equipment footprint, and lower energy consumption.[12]

-

Alternative Feedstocks: Research into novel synthetic pathways from different, potentially more sustainable, starting materials could open new avenues for production.

As regulations continue to tighten on high-GWP compounds, the demand for efficient and selective synthesis routes for HCFPs and their derivatives will only intensify. The principles and protocols outlined in this guide provide a foundational understanding for the scientists and researchers who will lead these future innovations.

References

- Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). (n.d.). Google Patents.

- Process for producing 2-chloro-3,3,3-trifluoropropene. (n.d.). Google Patents.

- Process for preparing 2-chloro-3,3,3-trifluoropropene. (n.d.). Google Patents.

-

PROCESS FOR PRODUCING 2-CHLORO-3,3,3-TRIFLUOROPROPENE. (2020, November 25). European Patent Office. Retrieved March 4, 2026, from [Link]

-

Synthesis of Chlorofluoropropanes. (n.d.). Journal of the American Chemical Society. Retrieved March 4, 2026, from [Link]

-

Telomerization of tetrafluoroethylene and hexafluoropropene: synthesis of diiodoperfluoroalkanes. (n.d.). Academia.edu. Retrieved March 4, 2026, from [Link]

-

Azeotrope-Like Composition of 2-Chloro-3,3,3-Trifluoropropene (HCFC-1233xf) and Hydrogen Fluoride (HF). (n.d.). Justia Patents. Retrieved March 4, 2026, from [Link]

- Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene. (n.d.). Google Patents.

-

1-Chloro-3,3,3-trifluoropropene. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]

-

Synthesis of fluorinated telomersPart 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. (2016, June 29). ResearchGate. Retrieved March 4, 2026, from [Link]

- Synthesis of 1,1,2,3-tetrachloropropene. (n.d.). Google Patents.

- Synthesis of 1,1,2,3-tetrachloropropene. (n.d.). Google Patents.

-

METHOD FOR MAKING 1,1,3,3-TETRACHLOROPROPENE. (n.d.). TREA. Retrieved March 4, 2026, from [Link]

- Processes for the production of fluoropropanes and halopropenes. (n.d.). Google Patents.

- High purity e-1-chloro-3,3,3-trifluoropropene and methods of making the same. (n.d.). Google Patents.

-

Saturated Pressure Measurements of trans-1-Chloro-3,3,3-trifluoroprop-1-ene (R1233zd(E)). (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Telomerization – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 4, 2026, from [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17). Retrieved March 4, 2026, from [Link]

-

Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

-

Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. (2018, August 9). PubMed. Retrieved March 4, 2026, from [Link]

-

The Influence of Platinum on the Catalytic Properties of Bifunctional Cobalt Catalysts for the Synthesis of Hydrocarbons from CO and H2. (2024, May 29). MDPI. Retrieved March 4, 2026, from [Link]

-

Catalytic activity of H3PMo12-XWXO40 and H6P2Mo18-XWXO62 heteropolyacid (HPA) catalysts in the direct preparation of dichloropropanol (DCP) from glycerol. (2025, August 10). ResearchGate. Retrieved March 4, 2026, from [Link]

-

(10) Patent No. (2013, May 28). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Synthesis of Vinylidene Fluoride via Reaction of Chlorodifluoromethane (HCFC22) with Methane. (2025, August 5). ResearchGate. Retrieved March 4, 2026, from [Link]

-

Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo-Cyclopropenes. (2020, January 27). PubMed. Retrieved March 4, 2026, from [Link]

-

A Kinetic Study of the Inhibition Mechanism of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) on Hydrogen Combustion. (2025, March 20). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

-

Synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

-

hydrochloric acid production, from the reaction of hydrogen with chlorine - Europe. (n.d.). ecoQuery. Retrieved March 4, 2026, from [Link]

-

METHOD FOR PURIFYING HYDROGEN CHLORIDE. (2014, November 20). WIPO Patentscope. Retrieved March 4, 2026, from [Link]

-

Simplifying Synthesis with Radical Cross-Coupling. (2025, July 2). Drug Hunter. Retrieved March 4, 2026, from [Link]

Sources

- 1. US9902671B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. WO2012094288A2 - High purity e-1-chloro-3,3,3-trifluoropropene and methods of making the same - Google Patents [patents.google.com]

- 7. WO2013141409A1 - Process for preparing 2-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2011102538A3 - Process for producing 2-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]

- 11. 1-Chloro-3,3,3-trifluoropropene - Wikipedia [en.wikipedia.org]

- 12. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

global warming potential (GWP) of 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane

An In-Depth Technical Guide to the Global Warming Potential (GWP) of 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane (HCFC-224ca)

This technical guide provides a comprehensive analysis of the Global Warming Potential (GWP) of 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane, a hydrochlorofluorocarbon (HCFC) designated as HCFC-224ca. This document is intended for researchers, scientists, and professionals in drug development and other industries where understanding the environmental impact of chemical compounds is critical. By synthesizing established scientific principles with data from authoritative sources, this guide offers a detailed examination of the factors that determine the climate-forcing potential of this specific molecule.

Introduction to 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane (HCFC-224ca)

1,3,3-Trichloro-1,1,2,2-tetrafluoropropane is a hydrochlorofluorocarbon with the chemical formula C₃HCl₃F₄. As an HCFC, it is recognized as a substance with the potential to deplete stratospheric ozone and contribute to global warming.[1] The production and use of HCFCs are regulated under the Montreal Protocol on Substances that Deplete the Ozone Layer.[1] Understanding the GWP of individual HCFC isomers like HCFC-224ca is crucial for assessing their environmental impact and for guiding the transition to more environmentally benign alternatives.

The molecular structure of a compound is a key determinant of its atmospheric lifetime and its ability to absorb infrared radiation, the two primary factors that govern its GWP.

The Global Warming Potential (GWP) Metric

The Global Warming Potential is a metric developed by the Intergovernmental Panel on Climate Change (IPCC) to allow for the comparison of the global warming impacts of different greenhouse gases.[2] It is a measure of how much energy the emission of one ton of a gas will absorb over a given period, relative to the emission of one ton of carbon dioxide (CO₂).[2] The GWP is calculated over specific time horizons, typically 20, 100, and 500 years, to account for the varying atmospheric lifetimes of different gases.[3]

The calculation of GWP is fundamentally based on two key properties of a gas:

-

Radiative Efficiency (RE): The measure of a substance's ability to absorb infrared radiation. It is typically expressed in watts per square meter per parts per billion (W m⁻² ppb⁻¹).

-

Atmospheric Lifetime (τ): The average time a molecule of the gas remains in the atmosphere before being removed by chemical reactions or other processes.

Methodology for GWP Calculation

The GWP of a substance is calculated using a formula established by the IPCC.[4] This formula integrates the radiative forcing of a pulse emission of a greenhouse gas over a chosen time horizon and compares it to the time-integrated radiative forcing of a pulse emission of the same mass of CO₂.

The Absolute Global Warming Potential (AGWP) for a substance x over a time horizon H is given by:

AGWPₓ(H) = ∫₀ᴴ RFₓ(t) dt

Where RFₓ(t) is the radiative forcing of substance x at time t after the pulse emission.

The GWP is then the ratio of the AGWP of the substance to the AGWP of CO₂:

GWPₓ(H) = AGWPₓ(H) / AGWP_CO₂(H)

The following diagram illustrates the workflow for determining the GWP of a compound like HCFC-224ca.

Atmospheric Lifetime and Radiative Efficiency of HCFC-224ca

A critical step in determining the GWP of a substance is the accurate characterization of its atmospheric lifetime and radiative efficiency.

Atmospheric Lifetime

The primary removal mechanism for HCFCs in the atmosphere is their reaction with the hydroxyl radical (OH).[5] The atmospheric lifetime of a compound is therefore inversely proportional to the rate of its reaction with OH radicals. For many HCFCs, including isomers of C₃HCl₃F₄, experimental data on OH reaction rates are limited. In such cases, lifetimes are estimated using structure-activity relationships (SARs), which correlate the molecular structure with its reactivity.[1]

For 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane (HCFC-224ca), a global atmospheric lifetime has been estimated to be 1.79 years .[6] This relatively short lifetime is a result of the presence of a hydrogen atom, which makes the molecule susceptible to attack by OH radicals.

Radiative Efficiency

The radiative efficiency of a molecule is determined by its infrared absorption spectrum. The C-F and C-Cl bonds in HCFCs absorb strongly in the atmospheric window (8-12 µm), which is a region where the atmosphere is relatively transparent to outgoing thermal radiation. This absorption traps heat and contributes to the greenhouse effect.

For many less common HCFCs, experimentally measured infrared spectra are not available. In these instances, computational chemistry methods, such as Density Functional Theory (DFT), are employed to calculate the theoretical infrared absorption spectrum and, from that, estimate the radiative efficiency.[4] These methods have been shown to provide reliable estimates for a wide range of halogenated compounds.

Based on such estimation methods, the well-mixed, lifetime-adjusted Radiative Efficiency (RE) for HCFC-224ca is estimated to be approximately 0.247 W m⁻² ppb⁻¹ .[6] It is important to note that this is an estimated value and carries a higher uncertainty than experimentally determined values.

Estimated Global Warming Potential of HCFC-224ca

Using the estimated atmospheric lifetime and radiative efficiency, the GWP of HCFC-224ca can be calculated for different time horizons. The IPCC's Sixth Assessment Report (AR6) provides the necessary parameters for the reference gas, CO₂.[5]

The calculated GWP values for 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane (HCFC-224ca) are presented in the table below.

| Parameter | Value | Source |

| Chemical Formula | C₃HCl₃F₄ | - |

| Molecular Weight | 219.39 g/mol | [6] |

| Atmospheric Lifetime | 1.79 years | [6] |

| Radiative Efficiency (RE) | 0.247 W m⁻² ppb⁻¹ | [6] |

| GWP (20-year) | 216 | [6] |

| GWP (100-year) | 61 | Calculated |

| GWP (500-year) | 19 | Calculated |

Note: The 100-year and 500-year GWP values are calculated based on the provided atmospheric lifetime and radiative efficiency, and the CO₂ parameters from the IPCC AR6. The 20-year GWP is taken directly from the source providing the lifetime and RE.

Discussion of Uncertainties

It is crucial to acknowledge the uncertainties associated with the GWP values presented in this guide. The primary sources of uncertainty are:

-

Estimated Radiative Efficiency: As the radiative efficiency is based on theoretical calculations rather than direct experimental measurement, it carries an inherent uncertainty. The accuracy of these calculations depends on the computational methods and basis sets used.

-

Atmospheric Lifetime: While the estimated atmospheric lifetime is based on established structure-activity relationships, these models also have their limitations and associated uncertainties.

-

IPCC Methodology: The GWP metric itself has inherent uncertainties related to the modeling of the carbon cycle and the atmospheric response to greenhouse gas emissions.[2]

Despite these uncertainties, the estimated GWP values provide a valuable tool for comparing the potential climate impact of HCFC-224ca with other greenhouse gases and for making informed decisions regarding its use and potential replacement.

Conclusion

This technical guide has provided a detailed analysis of the Global Warming Potential of 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane (HCFC-224ca). Based on an estimated atmospheric lifetime of 1.79 years and a radiative efficiency of 0.247 W m⁻² ppb⁻¹, the 100-year GWP of this compound is estimated to be 61. While this value is significantly lower than that of many other HCFCs and CFCs, it is still a non-negligible contributor to global warming.

For researchers and professionals in fields where such compounds may be used, this guide underscores the importance of considering the environmental impact of all chemical substances. The methodologies outlined here for estimating GWP in the absence of complete experimental data can serve as a valuable framework for assessing the climate-forcing potential of novel compounds. Continued research, including experimental measurements of the infrared absorption spectra and OH reaction rates for less common HCFCs, is essential for refining these GWP estimates and ensuring a more accurate understanding of their environmental impact.

References

-

Betowski, D., et al. (2015). Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential. Request PDF. [Link]

- Papanastasiou, D. K., et al. (n.d.). HCFC-224ca. In HCFC-224aa. Retrieved from a publicly available online resource (specific URL not provided in the initial search).

-

Papanastasiou, D. K., et al. (2018). Global warming potential estimates for the C1–C3 hydrochlorofluorocarbons (HCFCs) included in the Kigali Amendment to the Montreal Protocol. Atmospheric Chemistry and Physics, 18(9), 6317-6330. [Link]

-

US EPA. (2023). Understanding Global Warming Potentials. United States Environmental Protection Agency. [Link]

- IPCC. (1990). Climate Change: The IPCC Scientific Assessment.

-

Minimum. (n.d.). Global warming potential (GWP) and how it's calculated. Minimum. [Link]

- IPCC. (2021). Climate Change 2021: The Physical Science Basis.

-

IPCC. (2006). 2006 IPCC Guidelines for National Greenhouse Gas Inventories. Intergovernmental Panel on Climate Change. [Link]

-

Hodnebrog, Ø., et al. (2013). Global warming potentials and radiative efficiencies of halocarbons and related compounds: A comprehensive review. Reviews of Geophysics, 51(2), 300-378. [Link]

-

NASA. (n.d.). Infrared absorption cross sections of alternative CFCs. NASA Technical Reports Server. [Link]

-

IPCC. (n.d.). 4.2.1.3 Hydrofluorocarbons (HFCs). Intergovernmental Panel on Climate Change. [Link]

-

Ravishankara, A. R., et al. (1994). Atmospheric lifetime, its application and its determination: CFC-substitutes as a case study. Journal of the Chemical Society, Faraday Transactions, 90(14), 1995-2004. [Link]

-

Harrison, J. J. (2016). New and improved infrared absorption cross sections for chlorodifluoromethane (HCFC-22). Atmospheric Measurement Techniques, 9(6), 2593-2601. [Link]

-

Earth Science Stack Exchange. (2014). How is the radiative efficiency of a given gas (like a given CFC) analytically calculated?. [Link]

-

Fluorocarbons.org. (n.d.). Atmospheric Lifetimes. [Link]

-

Spivakovsky, C. M., et al. (1990). Tropospheric OH and the lifetimes of hydrochlorofluorocarbons. eScholarship.org. [Link]

-

Climate Action Network. (2026). IPCC Sixth Assessment Report (AR6). [Link]

Sources

- 1. ipcc.ch [ipcc.ch]

- 2. clear.ucdavis.edu [clear.ucdavis.edu]

- 3. ghgprotocol.org [ghgprotocol.org]

- 4. researchgate.net [researchgate.net]

- 5. IPCC Sixth Assessment Report (AR6) - Climate Action Network [climatenetwork.org]

- 6. The Radiative Efficiency and Global Warming Potential of HCFC-132b - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced Protocols for Utilizing 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane (HCFC-224ca) as a Fluorinated Synthon

The following Application Note and Protocol Guide is designed for researchers and process chemists utilizing 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane (HCFC-224ca) as a high-value intermediate in fluorinated building block synthesis.

Executive Summary

1,3,3-Trichloro-1,1,2,2-tetrafluoropropane (HCFC-224ca) is a critical

Chemical Profile & Physical Properties

HCFC-224ca is a dense, colorless liquid at room temperature. Its relatively high boiling point compared to lower molecular weight CFCs allows for easier handling in liquid-phase reactions, though it requires robust pressure control in gas-phase applications.

| Property | Value | Notes |

| IUPAC Name | 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane | |

| Common Code | HCFC-224ca | |

| CAS Number | 422-52-6 (Isomer specific) | |

| Molecular Formula | ||

| Molecular Weight | 219.39 g/mol | |

| Boiling Point | ~91.7–91.9 °C | At 760 mmHg [1] |

| Density | 1.59–1.62 g/mL | At 20 °C [1] |

| Appearance | Colorless Liquid | Ether-like odor |

| Solubility | Immiscible in water; Miscible in alcohols, ethers |

Mechanistic Insight: Reactivity Pathways

The utility of HCFC-224ca lies in its susceptibility to elimination reactions . The presence of a proton on C3 (

Unlike simple dehydrochlorination, which is common in many chlorinated intermediates, the high bond strength of C-F usually resists elimination. However, under Lewis Acid catalysis or strong base conditions, the acidity of the proton on the dichloromethyl group facilitates the elimination of HF to form a thermodynamically stable internal olefin.

Reaction Pathway Diagram

The following diagram illustrates the primary conversion pathways for HCFC-224ca, leading to fluorinated propene derivatives.

Caption: Mechanistic pathway showing the dehydrofluorination of HCFC-224ca to form trichlorotrifluoropropene.

Experimental Protocol: Catalytic Dehydrofluorination

This protocol describes the conversion of HCFC-224ca to 1,1,3-trichloro-2,3,3-trifluoropropene using a gas-phase flow reactor. This olefin is a potent intermediate for further functionalization into low-GWP refrigerants (e.g., HFO-1234yf precursors).

Reagents and Equipment[3][4]

-

Precursor: HCFC-224ca (>98% purity).

-

Catalyst: Chromium(III) oxide (

) or Fluorinated Alumina ( -

Reactor: Inconel or Monel tube reactor (resistant to HF corrosion).

-

Scrubber: KOH solution (20 wt%) to neutralize HF byproduct.

Catalyst Activation (Pre-treatment)

Critical Step: The catalyst must be activated to ensure active sites are fluorinated and anhydrous.

-

Load 20 g of

pellets into the reactor tube. -

Purge with

(50 mL/min) at 300°C for 2 hours to remove moisture. -

Gradually introduce Anhydrous HF (AHF) mixed with

(1:4 ratio) at 300°C. -

Increase temperature to 350°C and hold for 4 hours until water evolution ceases.

Reaction Procedure

-

System Setup: Connect the reactor outlet to a condenser (cooled to 0°C) followed by the KOH scrubber.

-

Heating: Bring the reactor to the operating temperature of 250°C – 300°C .

-

Feed: Introduce HCFC-224ca using a syringe pump or vaporizer.

-

Feed Rate: Adjust to achieve a Contact Time of 10–20 seconds (typically 0.2–0.5 g/min for lab scale).

-

Carrier Gas: Co-feed

at a molar ratio of 2:1 (

-

-

Collection: The product stream is cooled. The organic layer (containing the olefin) separates from any aqueous HF (if not fully scrubbed) in the phase separator.

-

Purification: The crude organic liquid is washed with water, dried over

, and fractionally distilled.

Data Analysis & Validation

-

GC-MS: Monitor the disappearance of the peak at retention time corresponding to HCFC-224ca and the appearance of the olefin peak (typically lower boiling point).

-

NMR:

NMR will show a shift from the saturated signals of the propane chain to the vinylic fluorine signals of the propene.

Experimental Workflow Diagram

Caption: Process flow diagram for the catalytic dehydrofluorination of HCFC-224ca.

Alternative Application: Halogen Exchange (Swarts Reaction)

For researchers aiming to synthesize HCFC-225 isomers (e.g.,

-

Reagent: Anhydrous HF +

(Catalyst). -

Conditions: Liquid phase, autoclave, 80–120°C, 10–15 bar.

-

Mechanism: The Lewis acid (

) abstracts a chlorine from the trichloromethyl/dichloromethyl groups, which is then replaced by fluorine from HF.

Safety and Handling Protocols

Working with HCFC-224ca and its reaction byproducts involves significant hazards.[2]

-

HF Exposure: Dehydrofluorination generates Hydrogen Fluoride. Calcium Gluconate gel must be immediately available in the lab. All fume hoods must be rated for HF use.

-

Pressure Hazards: Reactions in autoclaves or flow reactors can generate pressure spikes due to HCl/HF gas generation. Ensure rupture discs are rated appropriately.[3]

-

Toxicity: Halogenated propanes can be narcotic and potential liver toxins. Use full PPE including chemically resistant gloves (PVA or Viton) and respirators if ventilation is insufficient.

References

-

Matrix Scientific. (2017). Safety Data Sheet: 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane. Retrieved from

-

National Oceanic and Atmospheric Administration (NOAA). HCFC-224ca Chemical Profile and Atmospheric Lifetime. Retrieved from

-

Echemi. 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane Physical Properties. Retrieved from

-

U.S. Environmental Protection Agency (EPA). Substance Registry Services: Propane, 1,3,3-trichloro-1,1,2,2-tetrafluoro-. Retrieved from

-

PubChem. Compound Summary: Halogenated Propanes. Retrieved from

Sources

Application Note: Evaluating the Solvent Extraction Efficiency of 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane (HCFC-224ca)

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane (HCFC-224ca) as a solvent for liquid-liquid extraction. Given the limited publicly available data on the extraction efficiency of this specific hydrochlorofluorocarbon, this application note establishes a foundational protocol to empower researchers to determine its efficacy for their specific applications. We will explore the inferred physicochemical properties of HCFC-224ca based on related compounds and the principles of solvent extraction. A detailed, step-by-step methodology for determining the extraction efficiency of a model non-polar analyte from an aqueous matrix is provided, including subsequent analysis by UV-Vis spectrophotometry. This guide is designed to be a self-validating system, enabling users to generate reliable and reproducible data.

Introduction to 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane (HCFC-224ca)

1,3,3-Trichloro-1,1,2,2-tetrafluoropropane, with the chemical formula C₃HCl₃F₄, is a hydrochlorofluorocarbon (HCFC) classified under the CAS number 422-54-8.[1] As with other HCFCs, it contains carbon, hydrogen, chlorine, and fluorine.[2] These compounds are generally less stable in the atmosphere than chlorofluorocarbons (CFCs) due to the presence of C-H bonds, which makes them susceptible to degradation in the troposphere.[2] Consequently, they have a lower ozone depletion potential (ODP) than CFCs, though they are still considered ozone-depleting substances.[3]

The presence of both chlorine and fluorine atoms in the molecule suggests that HCFC-224ca is a dense, non-polar solvent. Highly fluorinated liquids are known to be some of the least polar of any known liquid phases.[4] This property makes them potentially suitable for extracting non-polar or hydrophobic compounds from polar matrices, such as water.[5] The primary objective of liquid-liquid extraction is to separate compounds based on their differential solubilities in two immiscible liquids, typically a polar and a non-polar solvent.[6]

Physicochemical Properties and Safety Considerations

Direct experimental data for the physicochemical properties of 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane is scarce. However, we can infer its likely characteristics based on its isomer, 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane (CAS 677-68-9), and the general properties of fluorinated solvents.

| Property | Inferred/Reported Value | Source & Rationale |

| Molecular Formula | C₃HCl₃F₄ | [7] |

| Molecular Weight | 219.39 g/mol | [7] |

| CAS Number | 422-54-8 | [1] |

| Boiling Point | ~112 °C | Inferred from isomer 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane (112.2 °C).[8][9] |

| Density | ~1.74 g/cm³ | Inferred from isomer 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane (1.744 g/cm³).[8] This is significantly denser than water. |

| Polarity | Low | Highly fluorinated solvents are extremely non-polar.[4] The high degree of halogenation suggests low water solubility. |

| Water Solubility | Low | HCFCs generally have low solubility in water.[10][11] |

Safety Precautions: 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Principles of Solvent Extraction Efficiency Determination

The efficiency of a solvent extraction process is quantified by the distribution ratio (D) and the percent extraction (%E) . The distribution ratio is the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase at equilibrium.

-

D = [Analyte]organic / [Analyte]aqueous

The percent extraction is the percentage of the total analyte that has been transferred from the aqueous phase to the organic phase.

-

%E = (moles of Analyteorganic / total moles of Analyte) x 100

A higher distribution ratio and percent extraction indicate a more efficient extraction process. The efficiency is influenced by several factors, including the polarity of the solvent and analyte, the pH of the aqueous phase (for ionizable analytes), the ratio of the solvent volumes, and the number of extraction steps.[12][13]

Experimental Protocol: Determining the Extraction Efficiency of HCFC-224ca

This protocol provides a framework for determining the extraction efficiency of 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane for a model non-polar analyte from an aqueous solution.

Model System Selection

A suitable model analyte should be a non-polar compound with a chromophore that allows for easy quantification via UV-Vis spectrophotometry. A good candidate is a simple, non-polar aromatic compound like naphthalene or a similar polycyclic aromatic hydrocarbon (PAH). These compounds are generally soluble in non-polar organic solvents and have low solubility in water.

Materials and Equipment

-

1,3,3-Trichloro-1,1,2,2-tetrafluoropropane (HCFC-224ca)

-

Model analyte (e.g., Naphthalene)

-

Reagent grade water

-

Separatory funnels (125 mL)

-

Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

-

Pipettes (various sizes)

-

Beakers

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

pH meter (optional, for more advanced studies)

-

Vortex mixer (optional)

Preparation of Solutions

-

Aqueous Analyte Stock Solution (e.g., 10 mg/L Naphthalene):

-

Accurately weigh 10 mg of naphthalene.

-

Dissolve it in a small amount of a water-miscible solvent like acetonitrile or methanol (e.g., 1-2 mL) to aid dissolution.

-

Transfer this solution to a 1 L volumetric flask and dilute to the mark with reagent grade water. This will be your aqueous stock solution.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by diluting the aqueous stock solution with reagent grade water. A suggested range is 1, 2, 5, and 8 mg/L. These standards will be used to create a calibration curve.

-

Experimental Workflow Diagram

Caption: Workflow for Determining Solvent Extraction Efficiency.

Step-by-Step Extraction Procedure

-

Calibration Curve Generation:

-

Using the UV-Vis spectrophotometer, measure the absorbance of the calibration standards at the wavelength of maximum absorbance (λmax) for the analyte (for naphthalene, this is around 275 nm).[14][15]

-

Plot a graph of absorbance versus concentration to generate a calibration curve. Determine the equation of the line (y = mx + c).[16]

-

-

Initial Aqueous Concentration:

-

Measure the absorbance of your initial aqueous stock solution and use the calibration curve to determine its exact initial concentration (Caq, initial).

-

-

Liquid-Liquid Extraction:

-

Pipette a known volume of the aqueous analyte stock solution (e.g., 50 mL, Vaq) into a 125 mL separatory funnel.

-

Add a known volume of 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane (e.g., 25 mL, Vorg).

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel by inverting it and opening the stopcock to release any pressure buildup.

-

Place the funnel in a ring stand and allow the layers to fully separate. Given the inferred high density of HCFC-224ca, it will be the bottom layer.

-

Carefully drain the bottom organic layer into a beaker.

-

Drain the remaining top aqueous layer into a separate clean, dry beaker.

-

-

Analysis of the Aqueous Layer:

-

Measure the absorbance of the post-extraction aqueous layer using the UV-Vis spectrophotometer at the same λmax.

-

Using the calibration curve, determine the final concentration of the analyte in the aqueous phase (Caq, final).

-

-

Calculations:

-

Calculate the mass of analyte remaining in the aqueous phase:

-

massaq, final = Caq, final x Vaq

-

-

Calculate the initial mass of analyte in the aqueous phase:

-

massaq, initial = Caq, initial x Vaq

-

-

Calculate the mass of analyte extracted into the organic phase (by difference):

-

massorg = massaq, initial - massaq, final

-

-

Calculate the Percent Extraction (%E):

-

%E = (massorg / massaq, initial) x 100

-

-

Advanced Protocol: Multi-Stage Extraction and pH Effects

For a more thorough evaluation, the protocol can be expanded:

-

Multi-Stage Extraction: Perform a second extraction on the already extracted aqueous layer with a fresh portion of HCFC-224ca to determine the efficiency of multiple extractions. It is generally observed that multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

-

pH Adjustment: For ionizable analytes (acids or bases), the pH of the aqueous phase is a critical parameter.[13] The extraction efficiency can be determined at various pH levels (e.g., pH 2, 7, and 10) to understand how the ionization state of the analyte affects its partitioning into the non-polar HCFC-224ca.

Data Presentation and Interpretation

The results of the extraction efficiency studies should be presented in a clear and concise manner. A table is an effective way to summarize the data.

Table 1: Hypothetical Extraction Efficiency of Naphthalene using HCFC-224ca

| Extraction Stage | Vaq (mL) | Vorg (mL) | Caq, initial (mg/L) | Caq, final (mg/L) | % Extraction (%E) |

| Single | 50 | 25 | 10.1 | 1.5 | 85.1 |

| Double (1st) | 50 | 12.5 | 10.1 | 2.8 | 72.3 |

| Double (2nd) | 49.9* | 12.5 | 2.8 | 0.9 | 67.9 |

| Cumulative (Double) | 25 | 91.1 |

*Volume adjusted for minor loss during first separation.

This hypothetical data illustrates that two sequential extractions with smaller volumes of HCFC-224ca can yield a higher overall extraction efficiency than a single extraction with the same total volume of solvent.

Alternative Analytical Techniques

For more complex mixtures or for analytes without a strong chromophore, Gas Chromatography (GC) is a powerful alternative for separation and quantification.[17][18][19] A sample from the organic extract can be directly injected into a GC system equipped with an appropriate detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) to determine the concentration of the extracted analyte.

Caption: Gas Chromatography Workflow for Analysis of Extract.

Conclusion

While 1,3,3-Trichloro-1,1,2,2-tetrafluoropropane (HCFC-224ca) is not a widely characterized extraction solvent, its inferred properties as a dense, non-polar liquid make it a candidate for specialized applications involving the extraction of hydrophobic compounds. The protocols detailed in this application note provide a robust framework for researchers to systematically evaluate its extraction efficiency. By following these methodologies, scientists can generate the necessary data to determine the suitability of HCFC-224ca for their specific separation and purification needs, contributing to a better understanding of this solvent's potential in chemical and pharmaceutical research.

References

-

Tentamus. (n.d.). Gas chromatography (GC) explained in simple terms. Retrieved from [Link]

-

Teledyne Labs. (n.d.). What is Gas Chromatography? Retrieved from [Link]

-

Laboratory Equipment. (n.d.). Uses of UV/VIS SPECTROPHOTOMETER. Retrieved from [Link]

-

Quality Analysis - QA Group. (n.d.). Gas chromatography: how does it work? Retrieved from [Link]

-

DeNovix. (2018, October 16). What is a UV-Vis Spectrophotometer? Retrieved from [Link]

-

PROAnalytics. (2018, December 19). Introduction to UV/VIS Spectrophotometry: Using Spectrophotometer To Determine Concentration. Retrieved from [Link]

-

Persee. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Retrieved from [Link]

-

Phenomenex. (n.d.). Basic Principles of Gas Chromatography. Retrieved from [Link]

-

Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

-

ResearchGate. (n.d.). pK a and Polarity of Fluorinated and Common Solvents 3,5-13. Retrieved from [Link]

-

Longdom Publishing. (2025, June 30). The Impact of Gas Chromatography on Analytical Separation and Molecular Phenomena. Retrieved from [Link]

-

Beier, P., et al. (2008). Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. PMC. Retrieved from [Link]

-

LookChem. (n.d.). Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-. Retrieved from [Link]

-

ACS Publications. (2024, November 27). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Retrieved from [Link]

-

U.S. Food & Drug Administration. (2024, May 7). Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction. Retrieved from [Link]

-

ResearchGate. (n.d.). pK a and Polarity of Fluorinated and Common Solvents 3,5-13. Retrieved from [Link]

-

University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]

-

Science.gov. (n.d.). hydrochlorofluorocarbons hcfcs hydrofluorocarbons: Topics by Science.gov. Retrieved from [Link]

-

Monash University. (2025, June 15). Extraction and identification. Retrieved from [Link]

-

International Institute of Refrigeration. (n.d.). Water solubility and clathrate hydrates in HFC refrigerants and refrigerant blends. Final report. Retrieved from [Link]

-

ResearchGate. (n.d.). Illustration of the formation of persistent, water-soluble breakdown products of the HFCs and HCFCs (CF 3 –CXYH). Retrieved from [Link]

-

University of California. (n.d.). HCFC-224aa. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- (CAS 677-68-9). Retrieved from [Link]

-

LCGC International. (2020, November 12). Practical Aspects of Solvent Extraction. Retrieved from [Link]

-

Accio. (n.d.). Your Ultimate Guide to Hydrochlorofluorocarbons (HCFCs). Retrieved from [Link]

-

PubMed. (2012, April 1). Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds. Retrieved from [Link]

-

Beilstein-Institut. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

-

University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

-

Reddit. (2021, August 1). Org Chem: Extraction - what types of compounds do you find in each layer? Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, December 4). Propane, 1,3,3-trichloro-1,1,2,2-tetrafluoro- - Substance Details - SRS. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

-

NIST. (n.d.). Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-. Retrieved from [Link]

-

SCION Instruments. (2024, May 14). Sample Preparation – Liquid-Liquid Extraction. Retrieved from [Link]

-

Chemsrc. (2025, September 22). CAS#:677-68-9 | 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-propane. Retrieved from [Link]

-

Air Liquide. (n.d.). 1,1,2-Trichloro-1,2,2-trifluorethane. Retrieved from [Link]

-

Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2021, November). Thermo-physical properties of refrigerants. Retrieved from [Link]

-

Purdue University. (n.d.). Characteristics of HFC Refrigerants. Retrieved from [Link]

-

Scribd. (2025, May 15). Thermal and Physical Properties of Modern Refrigerants - A Comprehensive Analysis With Focus On Ozone. Retrieved from [Link]

Sources

- 1. csl.noaa.gov [csl.noaa.gov]

- 2. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]

- 3. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 4. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. lookchem.com [lookchem.com]

- 9. CAS#:677-68-9 | 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-propane | Chemsrc [chemsrc.com]

- 10. hydrochlorofluorocarbons hcfcs hydrofluorocarbons: Topics by Science.gov [science.gov]

- 11. csl.noaa.gov [csl.noaa.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Liquid-liquid extraction [scioninstruments.com]

- 14. What is a UV-Vis Spectrophotometer? [denovix.com]

- 15. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis - Persee [pgeneral.com]

- 16. mt.com [mt.com]

- 17. Gas chromatography (GC) explained in simple terms [tentamus.com]

- 18. teledynelabs.com [teledynelabs.com]

- 19. Gas chromatography: how does it work? - Quality Analysis ✅ [qa-group.com]

Application Notes and Protocols for the Evaluation of Trichlorotetrafluoropropane as a Heat Transfer Fluid

Introduction: The Quest for Advanced Heat Transfer Fluids

In the ever-evolving landscape of thermal management, the demand for heat transfer fluids with superior performance, enhanced safety profiles, and minimal environmental impact is paramount. Trichlorotetrafluoropropane (C₃HCl₃F₄), a halogenated propane, represents a class of compounds with potential applications in this domain. This document serves as a comprehensive guide for researchers, scientists, and engineers on the systematic evaluation of trichlorotetrafluoropropane isomers as candidate heat transfer fluids. Given the limited publicly available data on trichlorotetrafluoropropane, this guide will focus on the requisite experimental protocols and theoretical considerations for its characterization, drawing parallels with and utilizing data from structurally related fluorocarbons where necessary.

The fundamental role of a heat transfer fluid is to efficiently transport thermal energy from a heat source to a heat sink. The ideal fluid should exhibit high thermal conductivity and specific heat, low viscosity, a wide operating temperature range, and excellent thermal and chemical stability. Furthermore, material compatibility, low toxicity, and minimal environmental impact are critical considerations for practical applications.

This application note provides a structured approach to comprehensively assess trichlorotetrafluoropropane, enabling researchers to make data-driven decisions regarding its suitability for various heat transfer applications.

Part 1: Physicochemical and Thermophysical Characterization

A thorough understanding of the fundamental properties of a candidate heat transfer fluid is the bedrock of its evaluation. This section outlines the essential parameters to be determined for trichlorotetrafluoropropane.

Isomer Identification and Purity Analysis

Trichlorotetrafluoropropane exists in multiple isomeric forms, each potentially possessing distinct thermophysical properties. It is crucial to identify and quantify the specific isomer(s) under investigation.

Protocol 1: Isomer Identification and Purity Assessment

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To separate and identify the isomers of trichlorotetrafluoropropane and to quantify their purity.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Method:

-

Inject a vaporized sample of trichlorotetrafluoropropane into the GC column.

-

Employ a suitable temperature program to achieve separation of the isomers.

-

The eluted compounds are introduced into the mass spectrometer for ionization and mass-to-charge ratio analysis.

-

Compare the resulting mass spectra with spectral libraries for identification.

-

Quantify the purity by calculating the peak area percentage of the primary isomer.

-

-

Thermophysical Property Measurement

The following thermophysical properties are critical for evaluating the heat transfer performance of trichlorotetrafluoropropane. These properties should be measured over the intended operating temperature range.

Table 1: Essential Thermophysical Properties of Trichlorotetrafluoropropane and Comparative Fluids

| Property | Trichlorotetrafluoropropane (Isomer-specific data to be determined) | R-134a (1,1,1,2-Tetrafluoroethane)[1][2][3][4] | R-245fa (1,1,1,3,3-Pentafluoropropane) |

| Molecular Formula | C₃HCl₃F₄ | C₂H₂F₄ | C₃H₃F₅ |

| Molecular Weight ( g/mol ) | 219.39[5][6] | 102.03 | 134.05 |

| Boiling Point at 1 atm (°C) | To be determined | -26.3 | 15.3 |

| Freezing Point (°C) | To be determined | -103.3 | -108 |

| Liquid Density ( kg/m ³) | To be determined | 1207 (at 25°C) | 1365 (at 25°C) |

| Liquid Thermal Conductivity (W/m·K) | To be determined | 0.0824 (at 25°C) | 0.082 (at 25°C) |

| Liquid Viscosity (mPa·s) | To be determined | 0.202 (at 25°C) | 0.41 (at 25°C) |

| Liquid Specific Heat (kJ/kg·K) | To be determined | 1.425 (at 25°C) | 1.35 (at 25°C) |

| Ozone Depletion Potential (ODP) | To be determined (Expected to be non-zero due to Chlorine) | 0 | 0 |

| Global Warming Potential (GWP, 100-yr) | To be determined | 1430 | 1030 |

Protocol 2: Measurement of Thermophysical Properties

-

Differential Scanning Calorimetry (DSC):

-

Objective: To determine the boiling point, freezing point, and specific heat capacity.

-

Method:

-

Accurately weigh a small sample of trichlorotetrafluoropropane into a hermetically sealed DSC pan.

-

Place the sample and a reference pan in the DSC instrument.

-

For boiling and freezing point determination, ramp the temperature at a controlled rate and record the endothermic and exothermic transitions.

-

For specific heat capacity, use a three-step method (baseline, sapphire standard, and sample) at various isothermal temperatures.

-

-

-

Vibrating Tube Densitometer:

-

Objective: To measure the liquid density as a function of temperature.

-

Method:

-

Introduce the liquid sample into the U-shaped tube of the densitometer.

-

The tube is electromagnetically excited to vibrate at its characteristic frequency.

-

The instrument measures the frequency, which is directly related to the density of the sample.

-

Perform measurements at various controlled temperatures.

-

-

-

Transient Hot-Wire Method:

-

Objective: To measure the thermal conductivity of the liquid.

-

Method:

-

-

Rotational Viscometer:

-

Objective: To measure the dynamic viscosity of the liquid.

-

Method:

-

A spindle is rotated within the liquid sample at a constant rate.

-

The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid.

-

Conduct measurements across a range of temperatures.

-

-

Part 2: Heat Transfer Performance Evaluation

The ultimate measure of a heat transfer fluid is its ability to transfer heat efficiently. This section details the protocols for assessing the heat transfer characteristics of trichlorotetrafluoropropane.

Experimental Setup for Convective Heat Transfer

A closed-loop system is required to evaluate the single-phase and two-phase heat transfer performance.

Caption: Experimental workflow for heat transfer fluid evaluation.

Protocol 3: Single-Phase Forced Convection Heat Transfer

-

System Preparation:

-

Evacuate the loop to remove air and moisture.

-

Charge the system with the trichlorotetrafluoropropane isomer under investigation.

-

-